2,3-Dihydro-1h-inden-2-ylhydrazine dihydrochloride

描述

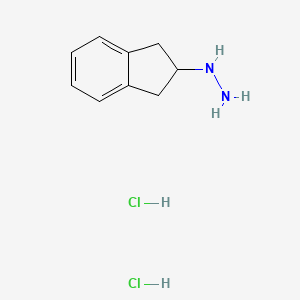

2,3-Dihydro-1H-inden-2-ylhydrazine dihydrochloride is a hydrazine derivative featuring a bicyclic 2,3-dihydro-1H-indene scaffold. The compound comprises a hydrazine (-NH-NH2) group attached to the indenyl moiety, protonated as a dihydrochloride salt to enhance solubility and stability. Hydrazine derivatives are often explored for their chelating properties or as intermediates in heterocyclic synthesis .

属性

IUPAC Name |

2,3-dihydro-1H-inden-2-ylhydrazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2.2ClH/c10-11-9-5-7-3-1-2-4-8(7)6-9;;/h1-4,9,11H,5-6,10H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHTFDEKRFAPYHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC2=CC=CC=C21)NN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Method Overview:

The predominant synthesis involves the hydrazinolysis of indene derivatives, particularly 2,3-dihydroindene, with hydrazine hydrate under reflux conditions. This approach is favored due to its straightforwardness and efficiency in forming the hydrazine linkage.

Reaction Conditions:

- Starting Material: 2,3-Dihydroindene

- Reagent: Hydrazine hydrate (typically 80-99% purity)

- Solvent: Ethanol or methanol (chosen for solubility and ease of removal)

- Temperature: Reflux (~78°C for ethanol, ~65°C for methanol)

- Duration: Usually 4–8 hours, monitored via TLC or HPLC for completion

Procedure:

- Dissolve 2,3-dihydroindene in ethanol.

- Add an excess of hydrazine hydrate (generally 2–3 equivalents).

- Reflux the mixture under stirring for the specified duration.

- Cool the reaction mixture to room temperature.

- Remove the solvent under reduced pressure.

- Purify the crude product via recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate).

Notes:

- The reaction's regioselectivity and yield are influenced by the purity of starting materials and reaction parameters.

- Excess hydrazine ensures complete conversion but requires careful handling due to its toxicity.

Conversion to Dihydrochloride Salt

Method Overview:

The hydrazine derivative obtained is converted into its hydrochloride salt to enhance stability, solubility, and facilitate handling.

Procedure:

- Dissolve the hydrazine compound in ethanol or water.

- Add an equimolar or slight excess of hydrochloric acid dropwise under stirring.

- Maintain stirring at room temperature for 1–2 hours.

- Isolate the precipitated salt via filtration.

- Wash with cold ethanol or diethyl ether to remove impurities.

- Dry under vacuum at room temperature.

Alternative Synthetic Routes

Hydrazinolysis of Aromatic Precursors:

Research indicates that hydrazine can also react with aromatic precursors, such as substituted indenes, under similar reflux conditions to produce the hydrazine derivatives efficiently.

Catalytic Methods:

While less common for this specific compound, some studies suggest rhodium or other transition metal-catalyzed C-H activation methods could be employed for regioselective synthesis, although these are more complex and less industrially favored.

Data Table Summarizing the Preparation Methods

| Step | Starting Material | Reagent | Solvent | Conditions | Yield / Remarks |

|---|---|---|---|---|---|

| Hydrazinolysis | 2,3-Dihydroindene | Hydrazine hydrate | Ethanol / Methanol | Reflux 4–8 hours | High yield (~80–90%) |

| Salt Formation | Hydrazine derivative | Hydrochloric acid | Water / Ethanol | Room temperature, 1–2 hours | Crystalline hydrochloride salt |

Research Findings and Notes

- Efficiency & Selectivity: The hydrazinolysis method under reflux provides high regioselectivity and yields, with reaction times optimized to prevent overreaction or decomposition.

- Purity Control: Recrystallization and washing steps are crucial for obtaining pure hydrazine derivatives suitable for further applications.

- Safety Considerations: Hydrazine hydrate is highly toxic; appropriate safety protocols, including fume hoods and protective gear, are mandatory.

化学反应分析

Types of Reactions

2,3-Dihydro-1h-inden-2-ylhydrazine dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding azines or other oxidized derivatives.

Reduction: It can be reduced to form simpler hydrazine derivatives.

Substitution: The hydrazine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, and reducing agents such as sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve the use of alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield azines, while substitution reactions can produce a variety of substituted hydrazine derivatives.

科学研究应用

2,3-Dihydro-1h-inden-2-ylhydrazine dihydrochloride has several applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound has been studied for its potential biological activities, including its effects on enzyme activity and cell signaling pathways.

Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of certain diseases.

Industry: It is used in the production of various chemicals and materials, including pharmaceuticals and agrochemicals.

作用机制

The mechanism of action of 2,3-Dihydro-1h-inden-2-ylhydrazine dihydrochloride involves its interaction with specific molecular targets and pathways. The hydrazine group can form covalent bonds with certain enzymes or proteins, leading to changes in their activity. This can affect various cellular processes, including metabolism, signal transduction, and gene expression.

相似化合物的比较

Structural Analogs with Halogen or Methyl Substituents

Key Differences :

- Substituent Effects : The chloro substituent in increases molecular polarity and reactivity compared to the unsubstituted parent compound. Methyl or ester groups (e.g., ) enhance lipophilicity, influencing bioavailability and blood-brain barrier penetration.

- Functional Groups : Hydrazine derivatives (e.g., target compound) exhibit stronger chelating properties than amines, making them suitable for metal coordination chemistry .

Functional Group Variations: Amine vs. Hydrazine

Key Differences :

- Stability : Amine hydrochlorides (e.g., ) are generally more stable than hydrazine salts due to weaker N–N bonds in the latter, which are susceptible to oxidative cleavage .

- Reactivity : Hydrazine derivatives undergo condensation reactions (e.g., with ketones) to form hydrazones, a property exploited in prodrug design .

Physicochemical Properties

Key Insights :

生物活性

2,3-Dihydro-1H-inden-2-ylhydrazine dihydrochloride is a synthetic compound derived from indene and hydrazine. It has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry. This article explores the biological activity of this compound, detailing its mechanisms, effects on various biological systems, and relevant research findings.

The synthesis of this compound typically involves the reaction of indanone with hydrazine hydrate under acidic conditions. The process yields a hydrazone intermediate that is subsequently reduced to form the final product. This compound can undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitution, making it a versatile building block in organic synthesis .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The hydrazine functional group can form covalent bonds with enzymes or proteins, influencing their activity and affecting cellular processes such as metabolism, signal transduction, and gene expression .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, showing significant inhibitory effects .

Antifungal Activity

In addition to antibacterial properties, this compound has also displayed antifungal activity. Studies have evaluated its effects against fungal pathogens like Candida albicans, revealing promising results that suggest potential therapeutic applications in treating fungal infections .

Anticancer Potential

Recent studies have explored the anticancer potential of this compound. It has been shown to inhibit the proliferation of cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. The compound's structure allows it to interact with specific targets involved in cancer cell signaling pathways .

Case Studies

Comparative Analysis

When compared with similar compounds such as 2,3-Dihydro-1H-Inden-5-ylhydrazine hydrochloride and other hydrazine derivatives, this compound stands out due to its unique structural features that enhance its biological interactions. Its ability to form stable complexes with biological macromolecules gives it an edge in therapeutic applications .

常见问题

Q. What are the recommended methods for synthesizing 2,3-Dihydro-1H-inden-2-ylhydrazine dihydrochloride in laboratory settings?

- Methodological Answer : Synthesis typically involves hydrazine derivatives reacting with indene-based precursors under controlled conditions. Key steps include:

- Acid-catalyzed condensation of hydrazine with 2,3-dihydro-1H-inden-2-ol derivatives.

- Precipitation of the dihydrochloride salt using concentrated HCl .

Critical parameters include temperature (20–25°C), pH (maintained at 2–3 for optimal salt formation), and reaction time (12–24 hours). Purity is verified via HPLC and NMR .

| Synthesis Method | Key Conditions | Analytical Validation |

|---|---|---|

| Acid condensation | 25°C, pH 2.5, 18 hrs | HPLC (≥95% purity) |

| Salt precipitation | HCl addition, filtration | 1H/13C NMR |

Q. What spectroscopic techniques are most effective for characterizing the molecular structure of this compound?

- Methodological Answer :

- X-ray crystallography : Use SHELX-97 or SHELXL for single-crystal refinement to resolve bond angles and stereochemistry .

- NMR spectroscopy : 1H and 13C NMR at 400–600 MHz in D2O or DMSO-d6 to confirm hydrazine proton environments and indene ring geometry .

- Mass spectrometry (HRMS) : ESI+ mode to validate molecular ion peaks (e.g., [M+H]+) and isotopic patterns .

Q. What safety protocols should be prioritized when handling this compound?

- Methodological Answer :

- Use PPE (gloves, lab coats, goggles) to avoid skin/eye contact.

- Conduct reactions in fume hoods due to potential HCl vapor release during synthesis .

- Store waste in labeled containers for hazardous organic salts and neutralize with bicarbonate before disposal .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve synthesis yields?

- Methodological Answer :

- DoE (Design of Experiments) : Vary temperature (15–30°C), HCl stoichiometry (1.5–2.5 eq), and stirring rate to identify optimal parameters .

- Catalyst screening : Test Lewis acids (e.g., ZnCl2) to accelerate condensation .

- In-line analytics : Use FTIR or Raman spectroscopy to monitor reaction progress in real time .

| Parameter | Optimized Range | Impact on Yield |

|---|---|---|

| Temperature | 22–25°C | Maximizes product stability |

| HCl eq | 2.0–2.2 | Ensures complete salt formation |

Q. How should contradictory data between computational models and experimental spectra be resolved?

- Methodological Answer :

- Cross-validation : Compare experimental NMR shifts with density functional theory (DFT)-calculated values (e.g., using Gaussian or ORCA) .

- Software tools : Refine X-ray data with SHELXL and validate hydrogen bonding using Mercury 4.0 .

- Dynamic NMR : Resolve conformational ambiguities (e.g., hindered rotation in hydrazine groups) by variable-temperature NMR .

Q. What experimental designs are suitable for studying its interactions with biological targets?

- Methodological Answer :

- Enzyme inhibition assays : Use Michaelis-Menten kinetics to assess competitive/non-competitive inhibition (e.g., with cytochrome P450 isoforms) .

- Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry with protein targets .

- Molecular docking : Perform in silico studies (AutoDock Vina) to predict binding modes, followed by mutagenesis validation .

Q. How to conduct risk assessments for novel synthetic routes?

- Methodological Answer :

- Hazard identification : Review GHS classifications for intermediates (e.g., hydrazine toxicity, corrosivity of HCl) .

- Process safety : Use calorimetry (RC1e) to assess exothermic risks during scale-up .

- Institutional protocols : Align with OSHA guidelines for handling carcinogenic hydrazine derivatives .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points or solubility profiles?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。